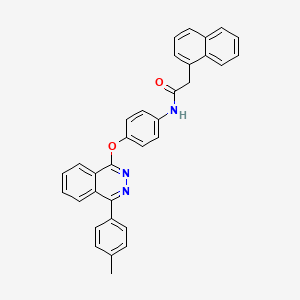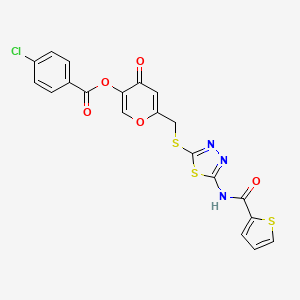
6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline, also known as DCQ, is a small molecule used in scientific research. It is a synthetic compound that is used in various lab experiments to study its potential effects on biochemical and physiological processes. DCQ has been studied in various organisms, including humans, and has been found to have various biochemical and physiological effects.
科学的研究の応用
Quinoxaline Derivatives and Their Scientific Research Applications
1. Broad Spectrum of Biological Activities
Quinoxalines are recognized for their extensive biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. These compounds have been explored for their potential in addressing various diseases, showcasing their significance in medicinal chemistry. The modifications in the quinoxaline structure can lead to a wide variety of biomedical applications, highlighting their versatility and potential as a foundation for developing therapeutic agents (Pereira et al., 2015).
2. Importance in Organic Synthesis
Quinoxaline and its derivatives serve as crucial scaffolds in organic synthesis, contributing to the creation of natural and designed synthetic compounds. They have been utilized to develop biologically active compounds, indicating their importance in the synthesis of new molecules with potential pharmacological activities (Ibrahim, 2011).
3. Applications in Optoelectronic Materials
Research on quinazolines, a closely related group, has shown that the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. This suggests that quinoxaline derivatives could similarly contribute to the development of materials for electronic devices, luminescent elements, and photoelectric conversion elements, among others (Lipunova et al., 2018).
4. Role in Chemosensors
Quinoxaline-based receptors have been reported for their application in anion sensing, which is crucial for environmental monitoring and biomedical sciences. The structural modification of quinoxaline with different signaling units and recognition sites has led to the development of specific chemosensors, showcasing the adaptability and functional diversity of quinoxaline derivatives (Dey et al., 2018).
特性
IUPAC Name |
6,7-dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl3F3N2O/c16-7-1-3-8(4-2-7)24-14-13(15(19,20)21)22-11-5-9(17)10(18)6-12(11)23-14/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCIGWIEVWVCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl3F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2595838.png)
![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2595840.png)
![1-(6-chlorobenzo[d]thiazol-2-yl)-4-cinnamoyl-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2595841.png)

![N-[1-(4-Chlorophenyl)-1-methoxypropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2595844.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2595847.png)
![2-(Fluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2595848.png)
![3-(Dimethylamino)-1-[4-(4-methoxybenzoyl)-3-isoxazolyl]-2-propen-1-one](/img/structure/B2595850.png)
![2,5-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2595851.png)
![N-(4-acetylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2595853.png)


